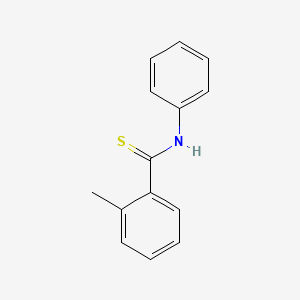

2-(Methylthio)benzanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)benzanilide, also known as this compound, is a useful research compound. Its molecular formula is C14H13NS and its molecular weight is 227.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial and Antifungal Activities

Research has demonstrated that 2-(Methylthio)benzanilide exhibits significant antimicrobial and antifungal properties. Studies indicate its potential to inhibit various pathogens, making it a candidate for drug development aimed at treating infections. For instance, its ability to modulate enzyme functions related to microbial growth suggests that it could be developed into therapeutic agents against resistant strains of bacteria and fungi.

Mechanism of Action

The compound's mechanism involves binding to specific biological targets, affecting enzymatic activities crucial for microbial survival. This interaction could lead to the development of novel treatments for infectious diseases.

Case Study: Antimicrobial Efficacy

In a study evaluating the efficacy of this compound against Candida strains, it was found that the compound exhibited 50% growth inhibition at concentrations ranging from 1 to 78 mg/L. This highlights its potential as an effective antifungal agent .

Organic Synthesis Applications

This compound serves as a valuable reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Aza-Hofmann Rearrangement : This method enables the conversion of precursors into amides, showcasing the compound's utility in synthesizing N-arylamides .

- Formation of Benzanilides : The compound can be synthesized through various methods, including the reaction of N-tosyl aniline with carboxylic acids under specific conditions to yield high-purity benzanilides .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals how slight modifications can impact biological activity and chemical properties. The following table summarizes key structural features and unique properties of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,4-Dichloro-4'-(methylthio)benzanilide | Dichloro substituents on the aromatic ring | Enhanced bioactivity due to chlorination |

| 4-Chloro-4'-(methylthio)benzanilide | One chlorine atom | Variations in reactivity and stability |

| 2,4-Dichloro-4'-(N-methylacetamido)benzanilide | N-methylacetamido group | Different biological activity profile |

This table illustrates how modifications can lead to significant differences in properties and applications, emphasizing the importance of structural analysis in drug development.

Propiedades

Número CAS |

22978-26-3 |

|---|---|

Fórmula molecular |

C14H13NS |

Peso molecular |

227.33 g/mol |

Nombre IUPAC |

2-methyl-N-phenylbenzenecarbothioamide |

InChI |

InChI=1S/C14H13NS/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) |

Clave InChI |

UTBDTGQOEPAWER-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=S)NC2=CC=CC=C2 |

SMILES canónico |

CC1=CC=CC=C1C(=S)NC2=CC=CC=C2 |

Sinónimos |

2-(methylthio)benzanilide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.